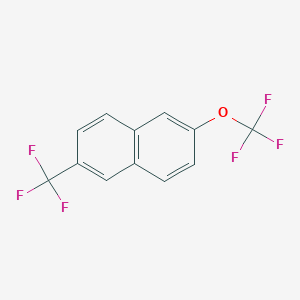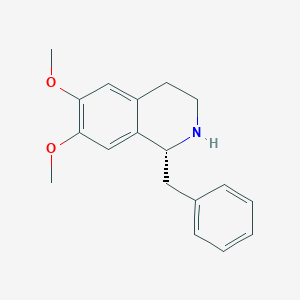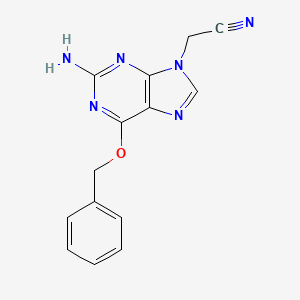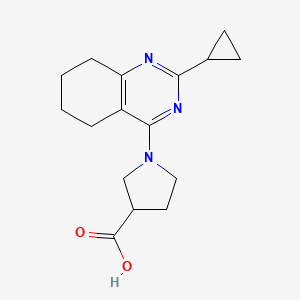
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group and a phenylpropyl group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde.
Formation of Intermediate: The reaction between (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde under basic conditions forms an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield (S)-1-(3-(1-hydroxy-3-phenylpropyl)phenyl)ethanol.
Amination: The hydroxyl group is converted to an amino group through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects through:
Binding to Receptors: Interaction with specific receptors to modulate cellular responses.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride can be compared with similar compounds such as:
®-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride: The enantiomer with different stereochemistry.
1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone: The non-chiral form without the hydrochloride salt.
1-(3-(1-amino-3-phenylpropyl)phenyl)propan-2-one: A structurally similar compound with a different functional group.
Uniqueness: The uniqueness of this compound lies in its chiral nature and specific functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20ClNO |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
1-[3-[(1S)-1-amino-3-phenylpropyl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H/t17-;/m0./s1 |
InChI-Schlüssel |
CLSIPQSAYDOWPZ-LMOVPXPDSA-N |
Isomerische SMILES |
CC(=O)C1=CC=CC(=C1)[C@H](CCC2=CC=CC=C2)N.Cl |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
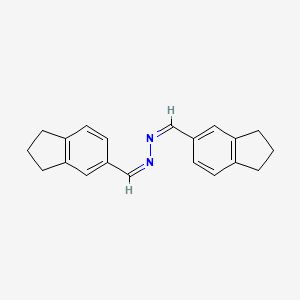
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
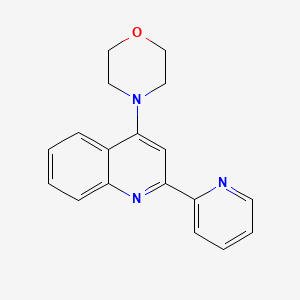


![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
